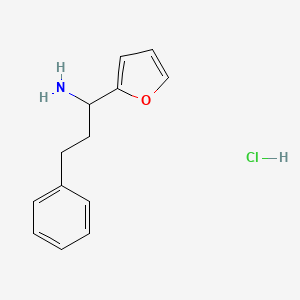

Clorhidrato de 1-(furan-2-il)-3-fenilpropan-1-amina

Descripción general

Descripción

1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities. This compound features a furan ring, a phenyl group, and an amine group, making it a versatile molecule in various chemical and biological applications.

Aplicaciones Científicas De Investigación

1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them useful in various therapeutic applications .

Mode of Action

Furan derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Furan derivatives have been known to interact with various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Furan derivatives have been reported to exhibit various biological effects, which could be attributed to their interaction with cellular targets .

Action Environment

Environmental factors can significantly influence the action of chemical compounds .

Análisis Bioquímico

Biochemical Properties

1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity and stability .

Cellular Effects

The effects of 1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, 1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in altered gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride vary with different dosages. At lower doses, it may have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At higher doses, it can exhibit toxic effects, including liver damage and altered enzyme activity. These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications .

Metabolic Pathways

1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of 1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Attachment of the Phenyl Group: The phenyl group can be introduced through Friedel-Crafts alkylation or acylation reactions.

Introduction of the Amine Group: The amine group can be added via reductive amination or through the use of amine precursors.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products:

Oxidation Products: Furanones, furanoic acids.

Reduction Products: Dihydrofuran derivatives.

Substitution Products: Halogenated or aminated derivatives.

Comparación Con Compuestos Similares

2-Furylmethylamine: Similar structure but lacks the phenyl group.

3-Phenylpropan-1-amine: Similar structure but lacks the furan ring.

Furfurylamine: Contains the furan ring but lacks the phenyl group.

Uniqueness: 1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride is unique due to the presence of both the furan ring and phenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with the individual components alone.

Actividad Biológica

1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride, a compound with notable biological activity, has garnered attention in various fields of research due to its interactions with biological systems. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and potential applications in scientific research.

The compound plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to influence oxidative stress responses and metabolic pathways. Notably, it binds to active sites of enzymes, which can either inhibit or activate their functions, thereby affecting overall cellular metabolism.

| Property | Description |

|---|---|

| Interaction with Enzymes | Influences oxidative stress and metabolic pathways |

| Binding Mechanism | Binds to active sites of enzymes |

| Effects on Metabolism | Alters metabolite levels through interaction with enzymes |

Cellular Effects

The compound significantly impacts cell function by modulating signaling pathways and gene expression. Research indicates that it can alter the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite concentrations within cells.

Molecular Mechanism

At the molecular level, 1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride exerts its effects through several mechanisms:

- Enzyme Inhibition : It has been found to inhibit specific kinases involved in crucial cell signaling pathways.

- Gene Expression Modulation : The compound influences gene expression patterns that are vital for cell proliferation and survival.

These interactions can lead to sustained changes in cellular functions over time, as demonstrated in laboratory studies examining the temporal effects of the compound on cellular activity.

Research Applications

This compound has diverse applications across various scientific disciplines:

Chemistry : It serves as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology : Investigations into its antimicrobial and antifungal properties have shown promising results.

Medicine : There is ongoing exploration into its potential use in drug development, particularly targeting specific biological pathways related to diseases such as cancer and infections.

Industry : It is utilized in producing specialty chemicals and materials that require specific biochemical properties.

Case Study 1: Antimicrobial Activity

A study demonstrated that 3-phenylpropan-1-amine (a related compound) effectively reduced virulence factors in Serratia marcescens, a bacterium associated with multidrug resistance. The compound inhibited biofilm formation and virulence factors without affecting bacterial growth, suggesting potential as an antibiotic adjuvant .

Case Study 2: Cellular Metabolism Alteration

Research utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) indicated that related compounds could significantly alter intracellular metabolites in Serratia marcescens, leading to reduced metabolic activity and enhanced sensitivity to antibiotics like ofloxacin .

Propiedades

IUPAC Name |

1-(furan-2-yl)-3-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO.ClH/c14-12(13-7-4-10-15-13)9-8-11-5-2-1-3-6-11;/h1-7,10,12H,8-9,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJHWRPTUIVXJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C2=CC=CO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.